Sulfadiazine

Catalog No.
S544111
CAS No.
68-35-9
M.F
C10H10N4O2S
M. Wt
250.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadiazine

CAS Number

68-35-9

Product Name

Sulfadiazine

IUPAC Name

4-amino-N-pyrimidin-2-ylbenzenesulfonamide

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)

InChI Key

SEEPANYCNGTZFQ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Solubility

6.01e-01 g/L

Synonyms

Sulfadiazine, Sulfadiazine, Zinc, Sulfazin, Sulfazine, Sulphadiazine, Zinc Sulfadiazine

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfadiazine is 250.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 77 mg/l (at 25 °c)3.08e-04 m6.01e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757324. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfadiazine is chemically classified as a sulfanilamide compound, with the molecular formula C10H10N4O2SC_{10}H_{10}N_{4}O_{2}S and an average molecular weight of approximately 250.277 g/mol. It features a sulfonamide group which is essential for its antibacterial activity. Sulfadiazine functions primarily by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis, thereby preventing bacterial growth and replication .

Sulfadiazine acts as a bacteriostatic agent by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria. DHPS plays a crucial role in folic acid synthesis, essential for bacterial growth and reproduction []. The PABA moiety in sulfadiazine structurally resembles PABA, a natural substrate for DHPS. Sulfadiazine binds to the enzyme's active site, preventing PABA from binding and ultimately inhibiting folic acid production, thereby hindering bacterial growth [].

Physical and Chemical Properties

  • Melting Point: 250 °C (482 °F) []
  • Solubility: Slightly soluble in water (1 in 200) []
  • Stability: Stable under acidic and neutral conditions, but decomposes in strong alkaline solutions

In Vitro Studies of Bacterial Growth and Inhibition

Due to its well-understood mechanism of action and ease of administration, sulfadiazine is often used in in vitro studies to investigate bacterial growth and inhibition. Researchers can expose bacteria to varying concentrations of sulfadiazine to determine the minimum inhibitory concentration (MIC) – the lowest concentration that prevents bacterial growth. This information helps assess the effectiveness of the drug against specific bacterial strains and identify potential new targets for antibiotic development [].

Investigating Antibiotic Resistance Mechanisms

The rise of antibiotic-resistant bacteria is a major public health concern. Sulfadiazine can be a valuable tool in studies investigating the mechanisms by which bacteria develop resistance to antibiotics. Researchers can use sulfadiazine to select for resistant strains and then analyze their genetic mutations to understand how they evade the drug's effects. This knowledge can inform strategies to develop new antibiotics and combat resistance [].

  • Aromatic amine reactions: Sulfadiazine can undergo diazotization to form diazonium salts, which can then react with phenolic compounds to yield azo dyes .
  • Sulfonamide group reactions: The sulfonamide group can participate in nucleophilic substitutions and condensation reactions, allowing for the synthesis of various derivatives and analogs .

Sulfadiazine exhibits significant antibacterial properties by acting as a competitive inhibitor of para-aminobenzoic acid (PABA), which is necessary for folic acid synthesis in bacteria. This mechanism effectively disrupts the bacterial metabolic pathway, leading to inhibited growth and replication. It is particularly effective against Gram-positive and some Gram-negative bacteria . Additionally, sulfadiazine has been used in combination therapies for treating opportunistic infections in immunocompromised patients.

The synthesis of sulfadiazine typically begins with the acetylation of aniline derivatives using acetic anhydride to form acetanilide derivatives. These intermediates are then treated with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride. Subsequently, this compound reacts with 2-aminopyrimidine to yield sulfadiazine after hydrolysis with sodium hydroxide .

Sulfadiazine is primarily used in:

  • Infectious disease treatment: Effective against urinary tract infections, respiratory infections, and certain types of pneumonia.
  • Burn care: Silver sulfadiazine, a topical formulation containing sulfadiazine, is commonly used for treating second- and third-degree burns due to its antibacterial properties .
  • Combination therapies: Utilized in conjunction with other antibiotics for enhanced efficacy against resistant strains of bacteria.

Sulfadiazine may interact with various medications and substances:

  • Anticoagulants: May enhance the effects of anticoagulants like warfarin.
  • Methotrexate: Can increase toxicity when used concurrently due to competitive inhibition at renal tubules.
  • Other antibiotics: Potential synergistic effects when combined with other antibiotics like penicillin .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with sulfadiazine. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
Silver sulfadiazineContains sulfadiazine structureEnhanced antibacterial action due to silver ions
SulfamerazineSimilar sulfonamide structureDifferent pharmacokinetics and spectrum of activity
SulfathiazoleContains sulfonamide groupBroader spectrum against certain Gram-negative bacteria
TrimethoprimInhibits folate synthesisActs on a different enzyme (dihydrofolate reductase)

Sulfadiazine's uniqueness lies in its specific mechanism targeting dihydropteroate synthase, differentiating it from other sulfonamides that may act on different pathways or have varying spectra of activity.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

250.05244675 g/mol

Monoisotopic Mass

250.05244675 g/mol

Heavy Atom Count

17

LogP

-0.09
-0.09 (LogP)
-0.2

Appearance

Solid powder

Melting Point

255.5 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0N7609K889

GHS Hazard Statements

Aggregated GHS information provided by 169 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 169 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 167 of 169 companies with hazard statement code(s):;
H302 (99.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (95.81%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (21.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (21.56%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of rheumatic fever and meningococcal meningitis

Livertox Summary

Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Sulfadiazine is a sulfonamide antibiotic. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01EC02
D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BA - Sulfonamides
D06BA01 - Silver sulfadiazine
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EC - Intermediate-acting sulfonamides
J01EC02 - Sulfadiazine

Mechanism of Action

Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68-35-9

Absorption Distribution and Excretion

Sulfadiazine is excreted largely in the urine.

Metabolism Metabolites

Sulfadiazine has known human metabolites that include Sulfadiazine hydroxylamine.

Wikipedia

Sulfadiazine
Silver sulfadiazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-pyrimidinyl-: ACTIVE

Dates

Modify: 2023-08-15

Bacterial community change and antibiotic resistance promotion after exposure to sulfadiazine and the role of UV/H

Lixin Huo, Shehang Zhao, Baoyou Shi, Haibo Wang, Shouyang He
PMID: 34147982   DOI: 10.1016/j.chemosphere.2021.131214

Abstract

Effects of sulfadiazine on bacterial community and antibiotic resistance genes (ARGs) in drinking water distribution systems (DWDSs) were investigated in this study. Three DWDSs, including sand filtered (SF) DWDSs, granular active carbon (GAC) filtration DWDSs, and UV/H
O
-GAC DWDSs, were used to deliver sand filtered water, GAC filtered water, and UV/H
O
-GAC treated water, respectively. UV/H
O
-GAC filtration can remove the dissolved organic matter effectively, which resulted in the lowest bacterial diversity, biomass and ARGs in effluents and biofilm of DWDSs. When sulfadiazine was added to the sand filtered water, the dehydrogenase concentration and bacterial activity of bacterial community increased in effluents and biofilm of different DWDSs, inducing more extracellular polymeric substances (EPS) production. The proteins increasement percentage was 26.9%, 11.7% and 19.1% in biofilm of three DWDSs, respectively. And the proteins increased to 830.30 ± 20.56 μg cm
, 687.04 ± 18.65 μg cm
and 586.07 ± 16.24 μg cm
, respectively. The increase of EPS promoted biofilm formation and increased the chlorine-resistance capability of bacteria. Therefore, the relative abundance of Clostridium_sensu_stricto_1 increased to 12.22%, 10.41% and 0.33% in biofilm of the three DWDSs, respectively. Candidatus_Odyssella also increased in the effluents and biofilm of the three DWDSs. These antibiotic resistance bacteria increase in DWDSs also induced the ARGs promotion, including sul1, sul2, sul3, mexA and class 1 integrons (int1). However, UV/H
O
-GAC filtration induced the lowest increase of dehydrogenase and EPS production through sulfadiazine removal efficiently, resulting in the least bacterial community change and ARGs promotion in UV/H
O
-GAC DWDSs.


Comparative Immunological Response and Pathobiology of Mice Inoculated with Toxoplasma gondii Isolated from Different Hosts

Yurong Yang, Hongjie Ren, Shilin Xin, Nan Jiang
PMID: 33662116   DOI: 10.1645/20-107

Abstract

Toxoplasma gondii is an obligate intracellular parasite that has a worldwide distribution and can infect almost all warm-blood animals. Serological tests are the main detection methods for T. gondii infection in animals and humans. Little is known of biological behavior, antibody responses, and virulence of T. gondii strains in mice from China. Here we document antibody responses, tissue cyst burden, and mouse virulence of T. gondii strains isolated from different hosts in China. All T. gondii strains formed tissue cysts in the brains of mice and positively correlated with the T. gondii antibody titer (R2 = 0.3345). These results should aid in the diagnosis and characterization of T. gondii isolates.


Activation of peroxymonosulfate by molybdenum disulfide-mediated traces of Fe(III) for sulfadiazine degradation

Yu Li, Yong Feng, Bin Yang, Zequn Yang, Kaimin Shih
PMID: 34146879   DOI: 10.1016/j.chemosphere.2021.131212

Abstract

The activation of persulfate by ferrous iron (Fe(II)) is of great interest to the environmental remediation community, but the reduction of ferric iron (Fe(III)) to Fe(II) is slow and the accumulation of iron sludge resulted from the precipitation of Fe(III) is a great concern. Here, molybdenum disulfide (MoS
) was studied as a co-catalyst to improve the activation of peroxymonosulfate (PMS) by Fe(III) for sulfadiazine (SDZ) degradation and different characterization technologies were used to reveal the reactive species. The results showed that a strong synergy existed between MoS
and Fe(III); approximately 94.3% of the SDZ was removed by MoS
-Fe(III)-PMS after reaction for 30 min, while only 8.5% and 56.4% of the SDZ was removed by Fe(III)-PMS and MoS
-PMS, respectively. Both hydroxyl radicals and sulfate radicals were generated and the latter was the primary species. In addition to the radicals, singlet oxygen was found to be generated and contributed to the degradation of SDZ. The chemical probe reaction with methyl phenyl sulfoxide showed that the generation of high-valent iron-oxo species was not obvious by MoS
-Fe(III)-PMS under both acidic and neutral conditions. MoS
had good stability. No noticeable deactivation was observed during the 1st to 5th run and no obvious oxidation of surface Mo(IV) occurred. Based on the characterization of catalyst and oxidizing species, a mechanism for the activation of PMS by MoS
-Fe(III) was proposed. The results from this study are expected to clarify the reactive species and deepen the understanding of MoS
-promoted persulfate activation by Fe(II)/Fe(III).


Highly selective magnetic dual template molecularly imprinted polymer for simultaneous enrichment of sulfadiazine and sulfathiazole from milk samples based on syringe-to-syringe magnetic solid-phase microextraction

Ebrahim Alipanahpour Dil, Mehrorang Ghaedi, Fatemeh Mehrabi, Lobat Tayebi
PMID: 34074433   DOI: 10.1016/j.talanta.2021.122449

Abstract

Antibiotics, such as sulfadiazine and sulfathiazole, are widely used in veterinary applications which can result in remains in edible animal products. Therefore, there is an immense need for a reliable, selective, sensitive, and simple analytical technique for monitoring the concentration of sulfadiazine (SDZ) and sulfathiazole (STZ) in edible animal products. In this regard, we developed a magnetic dual template molecularly imprinted polymer (MMIP) to determine the SDZ and STZ in milk samples. For the sensitive and selective extraction and determination of target analytes, MMIPs have been combined with the syringe-to-syringe magnetic solid-phase microextraction (SS-MSPME) method. In addition, we used central composite design (CCD) for the extraction of SDZ and STZ. With optimum conditions, an efficient, rapid, and convenient technique for the preconcentration and determination of SDZ and STZ in milk samples by SS-MSPME coupling with HPLC-UV was developed. Using our combined approach, the limits of detection are 0.9 and 1.3 ng mL
for SDZ and STZ, respectively, along with good linearity and determination coefficients higher than 0.98. Our method demonstrates a practical approach for the deduction of antibiotics in milk samples with high recoveries and selectivity.


Striped covalent organic frameworks modified stationary phase for mixed mode chromatography

Yunchao Zheng, Meijun Wan, Jingqiu Zhou, Qiurong Luo, Die Gao, Qifeng Fu, Jing Zeng, Fengjiao Zu, Lujun Wang
PMID: 34034102   DOI: 10.1016/j.chroma.2021.462186

Abstract

Covalent organic frameworks (COFs) have showed expected potential in chromatographic separation due to unique structure and excellent performance. Nowadays, COF materials applied as chromatographic stationary phases is still in its infancy. Here, we modified COF materials on silica using benzene-1,4,5-tetracarboxylic dianhydride (PMDA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) monomers by one-pot synthetic method for performing mixed-mode function, named as SiO
@COF. Five characterization methods including thermogravimetric analysis (TGA), scanning electron microscopy (SEM), Fourier transform infrared spectrometry (FT-IR), elemental analysis (EA) and powder X-ray diffraction (XRD) verified the morphology, structure characteristics and physicochemical properties of the materials. SiO
@COF for performing the separation of polar and nonpolar analytes on high performance liquid chromatography (HPLC) achieved the desired results. Retention mechanisms of the constructed SiO
@COF were researched via observing the effects of mobile phase with retention times. Results exhibited that the prepared stationary phase can provide various interaction modes, including hydrophobic, hydrophilic, hydrogen bonding and π-π interactions. In conclusion, the prepared SiO
@COF stationary phase can execute mixed-mode separation abilities and show potential for complex samples analysis.


A pH-sensitive oxidized-dextran based double drug-loaded hydrogel with high antibacterial properties

Mengyao Zhang, Gang Chen, Mengheng Lei, Jiaqing Lei, Dan Li, Hua Zheng
PMID: 33798586   DOI: 10.1016/j.ijbiomac.2021.03.169

Abstract

Delayed healing or non-healing of wounds caused by bacterial infection is still a difficult medical problem. Nowadays, the topical application of antibiotics is a common treatment for infections. However, subinhibitory concentrations or high dose of antibiotics leads to the antibacterial effect counterproductive. So it's necessary to put forward an on-demand drug delivery to solve this tough issue. In this paper, a pH-responsive hydrogel was prepared by oxidized dextran (Dex-CHO), sulfadiazine (SD) and tobramycin (TOB). The hydrogel was designed by the environment in the early immature stage of biofilm (pH 5.0). Schiff bases can release drugs in slightly acidic environment. The hydrogel showed injectable, pH-sensitive drug release, and great biocompatibility. Released SD and TOB exhibited a synergistic effect therefore the hydrogel showed high antibacterial activity. This study provides an easy and promising strategy to develop smart hydrogels that aim at topical administration of antibiotics and come up with a new treatment of local bacterial infections.


Degradation of sulfadiazine and electricity generation from wastewater using Bacillus subtilis EL06 integrated with an open circuit system

Mysoon M Al-Ansari, Hicham Benabdelkamel, Latifah Al-Humaid
PMID: 33740649   DOI: 10.1016/j.chemosphere.2021.130145

Abstract

Antibiotics are one of the emerging pollutants that have drawn increased attention in recent years. In this study simultaneous production of electricity and bioremediation of sulfadiazine from the wastewater using microbial fuel cells (MFCs) and open circuit system were analyzed. LC-MS analysis revealed decreased sulfadiazine concentration in open circuit system and closed MFC chamber. In MFCs, 12.6 ± 1.3% removal efficiency of sulfadiazine was reached after 30 h and it improved 89.2 ± 2.1% after 100 h. The initial sulfadiazine concentration influenced on antibiotic removal in MFCs and antibiotic removal was increased up to 350 μg/L. At higher antibiotic concentration, reduced microbial activity results depleted antibiotic degradation. MFCs degraded sulfadiazine (350 μg/L) completely within 80 h of treatment. The maximum COD removal (91.9 ± 2.3%) was obtained in MFCs chamber and it was about 60.8 ± 2.7% in the open circuit chamber. The initial total phosphorus content of the wastewater fed with reactor was 1350 mg/L and it reduced considerably after treatment in MFCs system (89.9 ± 2.8%). Total microbial population was 4.5 × 10
CFU/mL after one day of treatment and it declined after five days due to the depletion of nutrients in the wastewater. In MFC electricity generation reached maximum within 60 h of treatment (1.28 ± 0.1 V). The electrogenic strain Bacillus subtilis EL06 was characterized from the MFC and sulfadiazine tolerance was analyzed. These findings demonstrated that MFCs are useful for the simultaneous bioremediation of wastewater and electricity generation.


Explore Compound Types